2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE
Overview
Description
2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE is an organic compound with a unique structure that includes a bromomethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE typically involves the bromomethylation of 2,2-dimethyl-1,3-dioxolane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
- (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
- (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
Uniqueness
2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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